2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione is an energetic spiro bicyclic nitramine compound. It is known for its high energy density and stability, making it a valuable material in the field of energetic materials. The compound’s unique spiro structure contributes to its stability and energetic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,10-tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable precursor under controlled conditions to introduce the nitro groups. The reaction typically requires strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the compound’s energetic nature. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state products, potentially leading to the formation of oxides.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other energetic materials.
Biology: Investigated for its potential use in biological assays due to its unique structure.
Industry: Utilized in the production of explosives and propellants due to its high energy density.
Wirkmechanismus
The mechanism of action of 2,4,8,10-tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione involves the release of a significant amount of energy upon decomposition. The nitro groups play a crucial role in this process, as they undergo rapid decomposition, releasing gases and heat. This makes the compound highly effective as an explosive material. The molecular targets and pathways involved in its action are primarily related to its energetic properties and the rapid release of energy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diethenyl-: This compound has a similar spiro structure but with different functional groups, leading to different chemical properties.
2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide: Another spiro compound with sulfur atoms in its structure, which affects its reactivity and stability.
Uniqueness
2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione is unique due to its high energy density and stability, which are attributed to its spiro structure and the presence of multiple nitro groups. These properties make it highly valuable in the field of energetic materials, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
181819-07-8 |
---|---|
Molekularformel |
C7H8N8O10 |
Molekulargewicht |
364.19 g/mol |
IUPAC-Name |
2,4,8,10-tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione |
InChI |
InChI=1S/C7H8N8O10/c16-5-8(12(18)19)1-7(2-9(5)13(20)21)3-10(14(22)23)6(17)11(4-7)15(24)25/h1-4H2 |
InChI-Schlüssel |
VDXMOPNFOISVED-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN(C(=O)N1[N+](=O)[O-])[N+](=O)[O-])CN(C(=O)N(C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.